2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
. This compound is characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a pyridine ring, making it a subject of interest for various synthetic and analytical studies.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imatinib, specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target enzyme, leading to a cascade of downstream effects .
Biochemical Pathways
If we consider the potential target as tyrosine kinases, the compound could affect multiple signaling pathways, including those involved in cell growth and apoptosis .
Result of Action
Based on the potential inhibition of tyrosine kinases, the compound could potentially influence cell growth, differentiation, metabolism, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazine ring, followed by the construction of the piperidine ring, and finally, the attachment of the pyridine ring with the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-8-6-20-16(17(21)23)22-7-2-3-14(11-22)12-24-15-9-13(10-18)4-5-19-15/h4-6,8-9,14H,2-3,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSIFZLBYBASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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